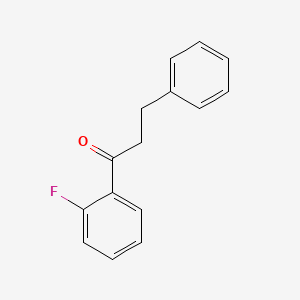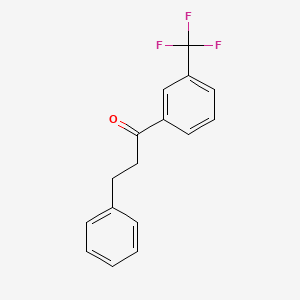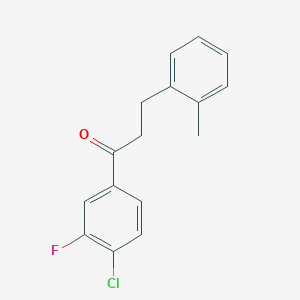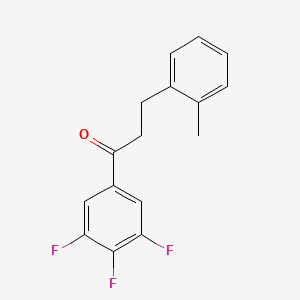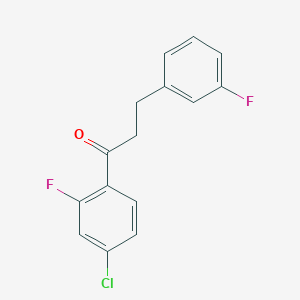
4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone
Vue d'ensemble
Description
The compound "4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone" is a complex organic molecule that is likely to have interesting chemical and physical properties due to the presence of multiple halogen atoms and a propiophenone moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar halogenated aromatic compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and specific reagents to introduce halogen atoms at desired positions on the aromatic ring. For example, the synthesis of "3-Fluoro-4-hexylthiophene" involved perbromination followed by protection and bromine/fluorine exchange . Similarly, the synthesis of organotin esters of halogenated aromatic acids was achieved through various reactions characterized by spectroscopic methods . These examples suggest that the synthesis of "4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone" would also require careful planning and execution to ensure the correct placement of halogen atoms.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is often determined using techniques such as X-ray crystallography, as seen with the organotin esters , and DFT calculations, as with the pyrazole derivative . These methods can provide detailed information on bond lengths, angles, and overall geometry. For instance, the dihedral angles between aromatic rings can influence the molecule's reactivity and interactions . Therefore, a similar analysis of "4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone" would likely reveal how the halogen substituents affect its overall shape and electronic distribution.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds can vary significantly depending on the nature and position of the substituents. For example, "3-chloro-4-fluorothiophene-1,1-dioxide" was used as a diene in Diels-Alder reactions, demonstrating its synthetic utility . The presence of halogen atoms can also influence the formation of hydrogen bonds and other non-covalent interactions, as seen in the crystal structures of chalcone derivatives . These insights suggest that "4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone" could participate in various chemical reactions, potentially leading to a range of products depending on the reaction conditions and partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are closely related to their molecular structure. For instance, the introduction of fluorine atoms can affect the oxidation potential, as seen with "3-Fluoro-4-hexylthiophene" . Spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly used to characterize these compounds . Additionally, computational methods like Hirshfeld surface analysis can quantify intermolecular interactions and provide insights into the compound's behavior in the solid state . These methods would be essential to fully characterize the physical and chemical properties of "4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone".
Applications De Recherche Scientifique
Antibacterial Agents
- Synthesis and Antibacterial Activity : The synthesis of new biologically active molecules utilizing groups like 2,4-dichloro-5-fluorophenyl and 4-fluorophenyl, which are similar to the pharmacophores in 4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone, has been reported. These compounds showed promising antibacterial activities at low concentrations (Holla, Bhat, & Shetty, 2003).
Molecular and Structural Analysis
- Experimental and Theoretical Analysis : A study on 1,2,4-triazole derivatives, which include fluoro and chloro derivatives, focused on molecular geometry and intermolecular interactions. This kind of analysis is essential for understanding the chemical behavior and potential applications of these compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Polymer Synthesis
- Development of Monomers for Polymers : Research aimed at developing efficient synthetic routes for certain monomers, including those with fluoro-substituted phenyl groups, highlights the potential of these compounds in creating new polymeric materials (Baek & Harris, 2005).
Quantum Chemical Studies
- Quantum Chemical Studies on Molecular Geometry : A study conducted quantum chemical calculations to understand the molecular geometry and chemical reactivity of certain compounds, including those with chloro and fluoro phenyl groups. This research is indicative of the importance of these compounds in understanding molecular interactions and reactivity (Satheeshkumar et al., 2017).
High-Performance Polymers
- Synthesis of High-Performance Polymers : The synthesis and characterization of a fluorinated phthalazinone monomer, with potential applications in engineering plastics and membrane materials, demonstrate the versatility of fluorine-containing compounds in high-performance material applications (Xiao et al., 2003).
Optical Materials
- Electrooptical Properties in Materials : The synthesis of compounds with fluoro-substituents, including their application in materials for optical waveguides, showcases the potential of such compounds in the field of optics and material science (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Safety And Hazards
“4’-Chloro-2’-fluoro-3-(3-fluorophenyl)propiophenone” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment as required . It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come in contact with air or water .
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLBMNLVWXNJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644546 | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2'-fluoro-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898767-55-0 | |
| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



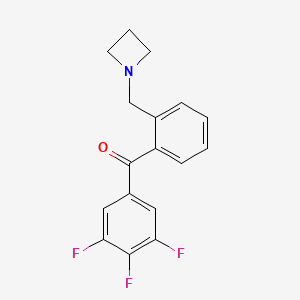

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
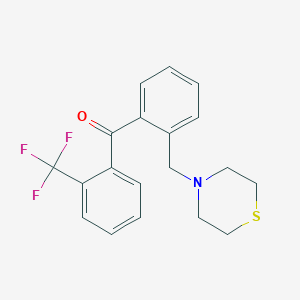
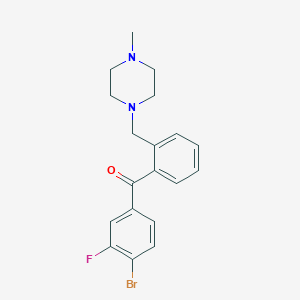
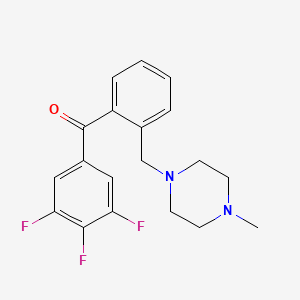
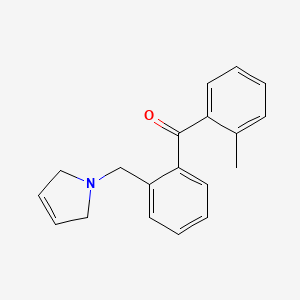

![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)
![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)
